molecular formula C17H16N8O8 B13444142 N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline

N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline

Cat. No.: B13444142
M. Wt: 460.4 g/mol
InChI Key: OAHSULSUVYWUOK-XTCGMIPHSA-N
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Description

N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and hydrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further condensation to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce various amines.

Scientific Research Applications

N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and hydrazine moiety play a crucial role in its reactivity and biological activity. It can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A precursor and structurally related compound.

    2,4-Dinitroaniline: Shares the nitro groups but lacks the hydrazine moiety.

    Hydrazones: A broader class of compounds with similar structural features.

Properties

Molecular Formula

C17H16N8O8

Molecular Weight

460.4 g/mol

IUPAC Name

N-[(Z)-[(3Z)-3-[(2,4-dinitrophenyl)hydrazinylidene]pentan-2-ylidene]amino]-2,4-dinitroaniline

InChI

InChI=1S/C17H16N8O8/c1-3-13(19-21-15-7-5-12(23(28)29)9-17(15)25(32)33)10(2)18-20-14-6-4-11(22(26)27)8-16(14)24(30)31/h4-9,20-21H,3H2,1-2H3/b18-10-,19-13-

InChI Key

OAHSULSUVYWUOK-XTCGMIPHSA-N

Isomeric SMILES

CC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C

Canonical SMILES

CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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